

discovery and history of 5-Bromo-4-methylnicotinonitrile

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Compound of Interest

Compound Name: *5-Bromo-4-methylnicotinonitrile*

Cat. No.: *B1276637*

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5-Bromo-4-methylnicotinonitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-methylnicotinonitrile is a halogenated pyridine derivative featuring a nitrile functional group. Halogenated pyridines are a significant class of heterocyclic compounds in medicinal chemistry, frequently utilized as key building blocks in the synthesis of a wide array of biologically active molecules. The presence of the bromo and cyano groups offers versatile handles for further chemical modifications, such as cross-coupling reactions and transformations of the nitrile moiety.

While **5-Bromo-4-methylnicotinonitrile** is commercially available as a research chemical, detailed information regarding its specific discovery and the history of its synthesis is not extensively documented in publicly accessible literature.^{[1][2]} Its utility is inferred from the general importance of substituted nicotinonitriles in the development of novel therapeutic agents. This guide provides a comprehensive overview of its known properties and a plausible synthetic route based on established chemical methodologies for related compounds.

Physicochemical Properties

The fundamental physicochemical properties of **5-Bromo-4-methylnicotinonitrile** have been collated from various chemical suppliers and databases. These properties are essential for its handling, characterization, and application in synthetic chemistry.

Property	Value	Reference(s)
CAS Number	890092-52-1	[1] [2]
Molecular Formula	C ₇ H ₅ BrN ₂	[1] [2]
Molecular Weight	197.04 g/mol	[1]
Appearance	White to off-white solid	[2]
Boiling Point	256.1 ± 35.0 °C (Predicted)	[2]
Density	1.61 ± 0.1 g/cm ³ (Predicted)	[2]
pKa	0.08 ± 0.28 (Predicted)	[2]
Storage Temperature	Inert atmosphere, Room Temperature	[2]

Plausible Synthetic Pathway and Experimental Protocol

A specific, peer-reviewed synthesis for **5-Bromo-4-methylnicotinonitrile** is not readily available. However, a plausible and efficient synthetic route can be conceptualized starting from the corresponding commercially available carboxylic acid, 5-bromo-4-methylnicotinic acid. The conversion of a carboxylic acid to a nitrile is a standard transformation in organic synthesis. A common method involves a two-step, one-pot procedure via an amide intermediate, which is then dehydrated.

Proposed Synthesis Workflow



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Caption: Plausible two-step synthesis of **5-Bromo-4-methylnicotinonitrile**.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example for the conversion of a nicotinic acid to a nicotinonitrile and has been adapted from general procedures.[3][4]

Step 1: Amidation of 5-Bromo-4-methylnicotinic acid

- To a stirred solution of 5-bromo-4-methylnicotinic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (N₂ or Ar), add thionyl chloride (1.2 eq) dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, monitoring the reaction by thin-layer chromatography (TLC) for the disappearance of the starting material.
- After completion, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
- Dissolve the resulting crude acid chloride in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and add it dropwise to a cooled (0 °C) concentrated aqueous solution of ammonium hydroxide (excess).

- Stir the mixture vigorously for 1-2 hours, allowing it to warm to room temperature.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-bromo-4-methylnicotinamide.

Step 2: Dehydration of 5-bromo-4-methylnicotinamide

- Combine the crude 5-bromo-4-methylnicotinamide from the previous step with a dehydrating agent such as phosphorus pentoxide (P_2O_5 , 1.5 eq) or phosphorus oxychloride ($POCl_3$, 2.0 eq) in a round-bottom flask equipped with a reflux condenser.
- Heat the mixture, with stirring, to a temperature of 100-150 °C for 2-4 hours. Monitor the progress of the reaction by TLC.
- Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
- Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is approximately 7-8.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure **5-Bromo-4-methylnicotinonitrile**.

Spectroscopic Data (Illustrative)

While a published, detailed spectroscopic analysis for this specific molecule is not available, the following table presents expected data based on the analysis of similar substituted pyridines.^{[5][6][7]}

Spectroscopy Type	Expected Chemical Shifts / Frequencies
¹ H NMR	δ ~8.7-8.9 ppm (s, 1H, Ar-H), δ ~8.5-8.7 ppm (s, 1H, Ar-H), δ ~2.4-2.6 ppm (s, 3H, CH ₃)
¹³ C NMR	δ ~160-165 ppm (Ar-C), δ ~150-155 ppm (Ar-C), δ ~140-145 ppm (Ar-C), δ ~120-125 ppm (Ar-C-Br), δ ~115-120 ppm (CN), δ ~105-110 ppm (Ar-C-CN), δ ~18-22 ppm (CH ₃)
IR (Infrared)	~2220-2240 cm ⁻¹ (C≡N stretch), ~1550-1600 cm ⁻¹ (C=C and C=N ring stretching), ~2900-3000 cm ⁻¹ (C-H stretch)

Applications in Research and Drug Development

Substituted nicotinonitriles are valuable precursors in the synthesis of various heterocyclic systems. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or can participate in cycloaddition reactions.^{[8][9]} The bromine atom allows for the introduction of various substituents through cross-coupling reactions, such as the Suzuki or Heck reactions.

Given the prevalence of the pyridine scaffold in pharmaceuticals, **5-Bromo-4-methylnicotinonitrile** serves as a versatile building block for creating libraries of compounds for screening in drug discovery programs. Its derivatives could potentially be investigated as inhibitors of various enzymes or as ligands for a range of receptors.

Conclusion

5-Bromo-4-methylnicotinonitrile is a readily accessible research chemical with significant potential for application in synthetic and medicinal chemistry. Although its specific history is not well-documented, its chemical structure provides two reactive sites for further elaboration, making it a valuable starting material for the synthesis of more complex molecules. The provided plausible synthetic route and illustrative spectroscopic data offer a solid foundation for researchers interested in utilizing this compound in their work. Further investigation into the biological activities of its derivatives could lead to the discovery of novel therapeutic agents.

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- To cite this document: BenchChem. [discovery and history of 5-Bromo-4-methylnicotinonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1276637#discovery-and-history-of-5-bromo-4-methylnicotinonitrile]

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